molecular formula C11H14O B11966894 6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol CAS No. 13249-77-9

6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol

Cat. No.: B11966894
CAS No.: 13249-77-9
M. Wt: 162.23 g/mol
InChI Key: OBSUHLMQAWNOPN-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-5H-benzo7annulen-6-ol is an organic compound with the molecular formula C11H14O It is a derivative of benzoannulene and features a hydroxyl group attached to the sixth carbon of the tetrahydrobenzoannulene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-tetrahydro-5H-benzo7annulen-6-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a suitable benzoannulene derivative, followed by hydroxylation at the sixth carbon position. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) and hydroxylating agents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).

Industrial Production Methods

Industrial production of 6,7,8,9-tetrahydro-5H-benzo7annulen-6-ol may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydro-5H-benzo7annulen-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to remove the hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are used.

Major Products

    Oxidation: Formation of 6,7,8,9-tetrahydro-5H-benzoannulen-6-one.

    Reduction: Formation of 6,7,8,9-tetrahydro-5H-benzoannulene.

    Substitution: Formation of various substituted benzoannulene derivatives.

Scientific Research Applications

6,7,8,9-Tetrahydro-5H-benzo7annulen-6-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7,8,9-tetrahydro-5H-benzo7annulen-6-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, potentially affecting their function. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

6,7,8,9-Tetrahydro-5H-benzo7annulen-6-ol can be compared with other similar compounds, such as:

  • 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-ol : Differing by the position of the hydroxyl group.
  • 6,7,8,9-Tetrahydro-5H-benzo7annulen-7-ol : Another positional isomer.
  • 6,7,8,9-Tetrahydro-5H-benzo7annulen-6-one : An oxidized form of the compound.

The uniqueness of 6,7,8,9-tetrahydro-5H-benzo7

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c12-11-7-3-6-9-4-1-2-5-10(9)8-11/h1-2,4-5,11-12H,3,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSUHLMQAWNOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=CC=CC=C2C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13249-77-9
Record name 6,7,8,9-TETRAHYDRO-5H-BENZOCYCLOHEPTEN-6-OL
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